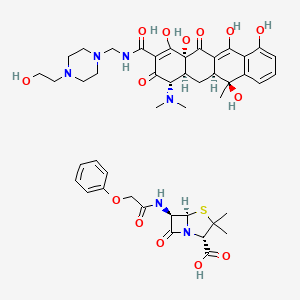
Unii-FK6BE2M39U
Übersicht
Beschreibung
“Unii-FK6BE2M39U” refers to a substance known as .ALPHA.-D-TAGATOPYRANOSE, 1-DEOXY-1-((4S)-4-(2-METHYLPROPYL)-2-OXO-1-PYRROLIDINYL)- . It is a non-proprietary, unique, unambiguous, nonsemantic, alphanumeric identifier based on a substance’s molecular structure and/or descriptive information .
Molecular Structure Analysis
The molecular formula of “Unii-FK6BE2M39U” is C14H25NO6 . The Unique Ingredient Identifier (UNII) is an alphanumeric identifier linked to a substance’s molecular structure or descriptive information and is generated by the Global Substance Registration System (GSRS) of the Food and Drug Administration (FDA) .Physical And Chemical Properties Analysis
Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . The physicochemical properties of nanoparticles, including mechanical, thermal, magnetic, electronic, optical, and catalytic properties, can be analyzed using various methods .Wissenschaftliche Forschungsanwendungen
Isolation Techniques
Pregabalin impurity 13 has been the subject of studies focusing on the development of cost-effective isolation methods . These methods were developed on preparative HPLC, flash LC, and simulated moving bed (SMB) to prepare the process impurity . By a thorough experimental study on the different isolation techniques available, it was concluded that SMB was the most cost-effective . Hence, it was a continuous chromatography that utilized the advantage of SMB so that a high quantity of the impurity was generated in a short period of time .
Synthesis Methods
Research has also been conducted on the efficient synthesis of Pregabalin with impurity control . This research developed a microreactor system for the continuous synthesis of Pregabalin . Due to the exceptional heat transfer and mixing capabilities exhibited by the system at the microscale, the Hofmann rearrangement reaction, traditionally requiring multiple sequential steps in batch reactors, can now be efficiently achieved in a consolidated single-step microreactor process .
Pharmaceutical Production
The impurity has been studied in the context of pharmaceutical production . The microreactor system utilized its excellent mass and heat transfer performance to reduce the level of the key impurity to below 0.15% at higher reaction temperatures, meeting the quality requirements for pharmaceutical production .
Wirkmechanismus
Target of Action
Pregabalin, the parent compound of Pregabalin Impurity 13, primarily targets the α2δ subunit of voltage-dependent calcium channels . This subunit is present on neurons in the central nervous system . The α2δ subunit plays a crucial role in modulating the influx of calcium at nerve terminals .
Mode of Action
Pregabalin binds to the α2δ subunit, inhibiting the influx of calcium at nerve terminals . This action results in the inhibition of excitatory neurotransmitter release , including neurotransmitters such as glutamate, norepinephrine (noradrenaline), serotonin, dopamine, substance P, and calcitonin gene-related peptide .
Biochemical Pathways
The binding of Pregabalin to the α2δ subunit leads to a decrease in the release of several neurotransmitters. This action affects the neuronal excitability and neurotransmission pathways in the central nervous system . The downstream effects include the management of neuropathic pain, postherpetic neuralgia, and fibromyalgia among other conditions .
Pharmacokinetics
It’s also known that the volume of distribution is 0.57 L/kg, and plasma protein binding is 0% .
Result of Action
The molecular and cellular effects of Pregabalin’s action include a decrease in neuronal excitability and a reduction in the release of several neurotransmitters . This leads to its therapeutic effects in managing conditions such as epilepsy, neuropathic pain, fibromyalgia, restless leg syndrome, and generalized anxiety disorder .
Action Environment
The action, efficacy, and stability of Pregabalin and its impurities can be influenced by various environmental factors. For instance, the synthesis of Pregabalin has been shown to be more efficient and controlled in a microreactor system due to its excellent mass and heat transfer performance . Additionally, the level of key impurities can be reduced to below 0.15% at higher reaction temperatures, meeting the quality requirements for pharmaceutical production .
Eigenschaften
IUPAC Name |
(4S)-4-(2-methylpropyl)-1-[[(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6/c1-8(2)3-9-4-11(17)15(5-9)7-14(20)13(19)12(18)10(16)6-21-14/h8-10,12-13,16,18-20H,3-7H2,1-2H3/t9-,10+,12-,13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUXUOROLIYZMA-XASJZRDYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=O)N(C1)CC2(C(C(C(CO2)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CC(=O)N(C1)C[C@]2([C@H]([C@H]([C@@H](CO2)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pregabalin impurity 13 | |
CAS RN |
466678-47-7 | |
| Record name | alpha-D-Tagatopyranose, 1-deoxy-1-((4S)-4-(2-methylpropyl)-2-oxo-1-pyrrolidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0466678477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .ALPHA.-D-TAGATOPYRANOSE, 1-DEOXY-1-((4S)-4-(2-METHYLPROPYL)-2-OXO-1-PYRROLIDINYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK6BE2M39U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8'-chloro-5'-hydroxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B3328413.png)






![1,1'-Diallyl-[4,4'-bipyridine]-1,1'-diium](/img/structure/B3328477.png)

